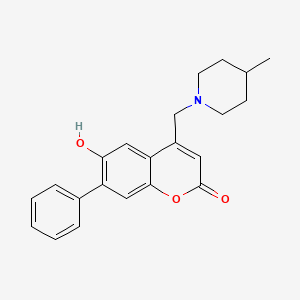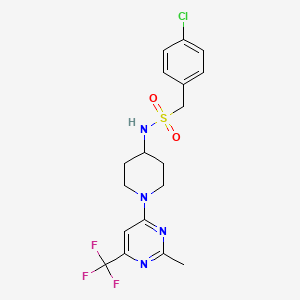![molecular formula C25H19ClN4O3S B2636289 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 536714-62-2](/img/structure/B2636289.png)
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as N-(4-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide, has a molecular formula of C25H19ClN4O3S . It is a complex organic compound that contains several functional groups, including an acetamide group, a sulfanyl group, and a pyrimidoindole group .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidoindole core, which is a bicyclic system containing a pyrimidine ring fused with an indole ring . This core is substituted with a 4-chlorophenyl group, a 4-methoxyphenyl group, and an acetamide group .Physical And Chemical Properties Analysis
The compound has an average mass of 490.961 Da and a monoisotopic mass of 490.086639 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide and its derivatives have been studied for their antimicrobial and antifungal properties. Debnath and Ganguly (2015) synthesized a series of derivatives and found some to exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms, including the most effective compound being 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide (Debnath & Ganguly, 2015). Similarly, Desai et al. (2008) synthesized and evaluated a series of compounds for antibacterial activity against gram-positive and gram-negative bacteria, finding moderate to good activity, particularly when substituents at certain positions increased hydrophobicity or steric bulk (Desai et al., 2008).
Structural and Vibrational Analysis
The molecular structure and crystal formation of compounds related to this compound have been extensively studied. Subasri et al. (2017) described the folded conformation and inclination of the pyrimidine ring relative to the benzene ring in such compounds, providing insights into their molecular geometry and potential interaction patterns (Subasri et al., 2017). Jenepha Mary et al. (2022) conducted a comprehensive analysis of the vibrational signatures of a similar molecule, exploring its geometry, hydrogen bonding, and vibrational wavenumbers through density functional theory, highlighting stereo-electronic interactions and molecular stability (Jenepha Mary et al., 2022).
Anticancer Activity
Research has also been conducted on the anticancer potential of related compounds. Hafez and El-Gazzar (2017) synthesized a series of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity comparable to doxorubicin on various human cancer cell lines (Hafez & El-Gazzar, 2017). Zyabrev et al. (2022) synthesized a novel series of 4-arylsulfonyl-1,3-oxazoles, noting significant cytostatic and antiproliferative activity against specific cancer cell lines, suggesting potential as a leading compound for further studies (Zyabrev et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-33-18-12-8-16(9-13-18)27-21(31)14-34-25-29-22-19-4-2-3-5-20(19)28-23(22)24(32)30(25)17-10-6-15(26)7-11-17/h2-13,28H,14H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPIYMYCRPNXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


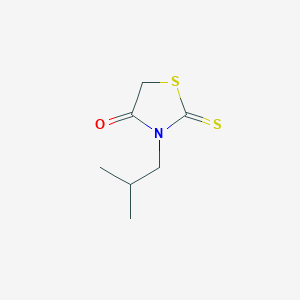
![2-Chloro-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]acetamide](/img/structure/B2636209.png)
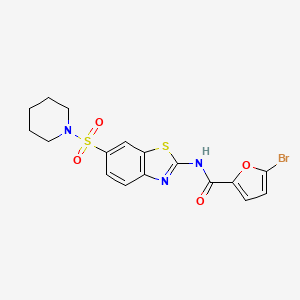

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2636213.png)
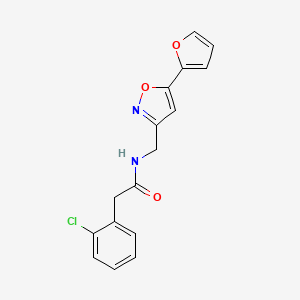
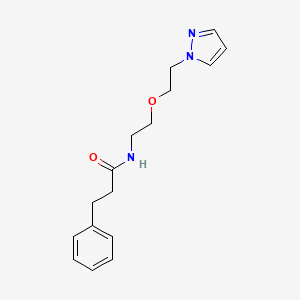
![(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinecarbothioamide](/img/structure/B2636217.png)
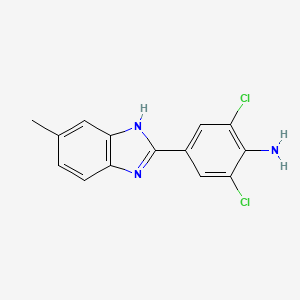
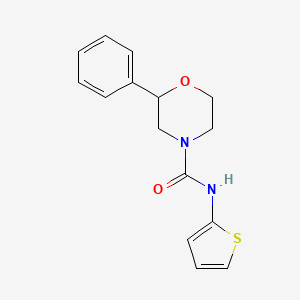
![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine](/img/structure/B2636224.png)
